molecular formula C21H22FN3O3S2 B2767362 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851865-39-9

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2767362
CAS No.: 851865-39-9
M. Wt: 447.54
InChI Key: VIHHJYJKWMICTL-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a fluorophenyl group, a dihydroimidazole ring, and a pyrrolidinylsulfonylphenyl moiety, making it an interesting subject for scientific research.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorinated and sulfur-containing groups on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its combination of fluorine, sulfur, and nitrogen atoms may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use as a pharmaceutical or agrochemical agent. Additionally, studies could be conducted to optimize its synthesis and improve its safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Construction of the Dihydroimidazole Ring: The next step involves the cyclization of appropriate precursors to form the dihydroimidazole ring.

    Attachment of the Pyrrolidinylsulfonylphenyl Group: Finally, the pyrrolidinylsulfonylphenyl moiety is introduced through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of fluorine, sulfur, and nitrogen atoms in a single molecule provides a versatile platform for further chemical modifications and exploration.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHHJYJKWMICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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